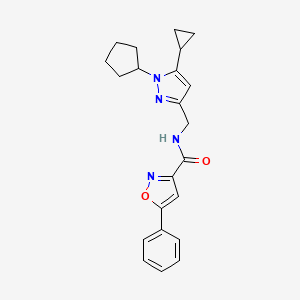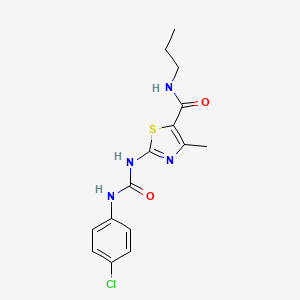![molecular formula C19H27N3O2 B2652008 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one CAS No. 2197351-38-3](/img/structure/B2652008.png)
1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is a synthetic compound known for its diverse applications in various fields of science and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one involves several chemical reactions, including cyclopropanation, nucleophilic substitution, and condensation reactions. Typical starting materials include cyclopropylamine, 3-methylpyridine, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and the use of catalysts to drive the reactions efficiently.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves using continuous flow reactors, automated monitoring systems, and advanced purification techniques like column chromatography and crystallization. Safety measures are also implemented to handle potentially hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: Commonly reacts with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be reduced using agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions, often facilitated by halide ions or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Catalysts: Palladium on carbon (Pd/C), platinum oxide.
Major Products
The reactions typically yield a range of products, depending on the conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is studied for its potential biological activities, including enzyme inhibition and receptor binding properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections. It is also used in drug development as a lead compound for designing new pharmaceuticals.
Industry
Industrially, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may bind to certain enzymes, inhibiting their activity and altering metabolic pathways. This interaction is often mediated by the unique structural features of the compound, such as its cyclopropyl and pyrrolidinone moieties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-3-one: Shares structural similarities but has different reactivity.
1-Cyclopropyl-3-(4-{[(2-methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one: Differing position of the methyl group affects its chemical behavior.
Uniqueness
What sets 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one apart is its specific structural arrangement, which provides distinct reactivity patterns and biological activities. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-3-2-9-20-18(14)24-13-15-6-10-21(11-7-15)17-8-12-22(19(17)23)16-4-5-16/h2-3,9,15-17H,4-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGCOLBSDXMSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCN(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate](/img/structure/B2651926.png)
![4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide](/img/structure/B2651928.png)

![2-(4,5-Dichloroimidazol-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide](/img/structure/B2651931.png)
![N-(2-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2651934.png)
![3-(2-chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2651935.png)


![1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine](/img/structure/B2651940.png)
![3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2651942.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2651943.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2651946.png)
![N-[(2-fluorophenyl)methyl]-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2651947.png)
